Pigment Red 254
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLHLSTAOEFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044736 | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
84632-65-5, 122390-98-1 | |
| Record name | Pigment Red 254 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Red 254 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 254 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies of Pigment Red 254
Fundamental Synthetic Routes
The foundational methods for producing Pigment Red 254 primarily involve condensation reactions, with variations in catalysts and reaction conditions to enhance yield and pigmentary characteristics.
Traditional Condensation Methods
The cornerstone of this compound synthesis is the condensation reaction between a benzonitrile (B105546) derivative and a succinate (B1194679) ester.
The traditional synthesis of this compound involves the reaction of 4-chlorobenzonitrile (B146240) with diethyl succinate. chemicalbook.com This process is typically carried out in the presence of a strong base, such as sodium tert-pentoxide, within a suitable solvent like tert-amyl alcohol. chemicalbook.com
The reaction proceeds in stages. Initially, 4-chlorobenzonitrile reacts with sodium tert-pentoxide at elevated temperatures, around 90°C, to form a resonance-stabilized nitrile anion. chemicalbook.com Following this, diethyl succinate is introduced at a lower temperature, approximately 30°C, leading to a cyclocondensation reaction over several hours to form the diketopyrrolopyrrole core. chemicalbook.com The resulting crude pigment is then precipitated, filtered, and purified. chemicalbook.com Some methods incorporate an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430), to potentially enhance reaction kinetics.
To improve the coloristic properties of the synthesized pigment, an alkaline post-treatment is often employed. This conditioning process, carried out in aprotic polar solvents under alkaline conditions, can significantly enhance the pigment's color strength and the uniformity of its particles. google.com The treatment typically involves two stages: an initial heating step in a neutral or weakly alkaline solvent to reduce particle agglomeration, followed by a final conditioning in a more strongly alkaline environment. This second step further elongates the crystalline domains, which can increase the chroma (C*) by 15-20% and shift the pigment's hue towards a more bluish-red spectrum. The concentration of the alkali, such as sodium hydroxide, is carefully controlled in both stages to achieve the desired particle size and chromaticity. google.com
Reaction Mechanism and Conditions: 4-Chlorobenzonitrile and Diethyl Succinate Condensation
Ferric Trichloride-Catalyzed Synthesis
An alternative synthetic route utilizes ferric trichloride (B1173362) (FeCl₃) as a catalyst. google.com In this method, metallic sodium, tert-amyl alcohol, and a catalytic amount of ferric trichloride are refluxed to prepare a sodium tert-amyl alcohol solution. google.compatsnap.com The FeCl₃ is believed to enhance the dispersion of sodium, thereby increasing the number of active alkoxide sites.
Following the preparation of the base, 4-chlorobenzonitrile is added and dissolved. google.compatsnap.com Subsequently, diisopropyl succinate is added dropwise to initiate the condensation reaction. google.compatsnap.com The reaction is maintained at a specific temperature for a period to ensure completion before the crude product is isolated through hydrolysis, evaporation of solvents, filtration, and drying. google.com This method has been reported to achieve high yields of up to 95.5%. google.com The temperature for the addition of 4-chlorobenzonitrile and diisopropyl succinate, as well as the duration of the subsequent insulation period, are critical parameters that can be optimized. google.com
Advanced Synthetic Modifications and Derivatives
Building upon the fundamental structure of this compound, researchers have developed methods to synthesize novel derivatives with tailored properties.
Two-Step Synthesis of Diketopyrrolopyrrole Dyes from this compound
This compound, an inexpensive and commercially available pigment, serves as a valuable starting material for the creation of various functional diketopyrrolopyrrole (DPP) dyes. nih.govnih.gov A convenient two-step synthesis has been developed to convert the insoluble pigment into soluble dyes, which facilitates further chemical transformations and purification. nih.govbeilstein-journals.org
The initial step involves the N,N'-dialkylation of this compound. nih.govbeilstein-journals.org This is essential to improve the solubility of the DPP core. nih.gov For instance, reacting PR254 with 1-iodopentane (B145852) or pentafluorobenzyl bromide in the presence of a base like sodium hydride converts the pigment into a soluble derivative. nih.govbeilstein-journals.org
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for modifying the this compound structure. mdpi.comnih.gov This palladium-catalyzed reaction allows for the introduction of various aryl and hetaryl groups by coupling boronic acids with the bis(4-chlorophenyl)DPP core. mdpi.comnih.gov A significant advantage of this method is its ability to proceed under mild reaction conditions. mdpi.comnih.gov
The process typically involves a two-step synthesis starting from the inexpensive commercial this compound. mdpi.comnih.gov The first step often involves N,N'-dialkylation to enhance the pigment's solubility, making it more amenable to subsequent reactions. mdpi.com The resulting soluble DPP derivative can then undergo Suzuki-Miyaura coupling with a variety of boronic acids. mdpi.com This approach has been successfully used to synthesize a range of DPP derivatives with moderate to excellent yields. mdpi.com The resulting dyes often exhibit large Stokes shifts and high fluorescence quantum yields, which are desirable properties for applications in optoelectronics and as fluorescent probes. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Ref. |
| N,N'-dipentyl-bis(4-chlorophenyl)DPP | Aryl/Hetaryl Boronic Acids | Pd2(dba)3 / SPhos | Functionalized DPP Dyes | 42-96 | mdpi.com |
This table summarizes the general conditions for Suzuki-Miyaura cross-coupling reactions starting from a derivative of this compound.
N-alkylation and N-acylation for Modified Optical Properties
N-alkylation and N-acylation are fundamental derivatization techniques applied to this compound to alter its physical and optical properties. beilstein-journals.orgnih.gov The introduction of alkyl or acyl groups at the nitrogen atoms of the pyrrole (B145914) rings disrupts the strong intermolecular hydrogen bonding present in the parent pigment, leading to increased solubility in common organic solvents. beilstein-journals.org
This enhanced solubility is a critical prerequisite for many applications and further chemical modifications. mdpi.com For instance, N-alkylation is often the initial step before proceeding with cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com Beyond improving solubility, N-substitution directly influences the electronic structure of the DPP core, thereby modifying its absorption and emission characteristics. The nature of the alkyl or acyl substituent can be tuned to achieve desired optical outcomes, such as shifts in the maximum absorption wavelength and changes in fluorescence quantum yield. nii.ac.jp Research has shown that the electron-donating or withdrawing nature of the substituents plays a crucial role in these modifications. nii.ac.jp
Functionalization for Specific Applications
Targeted functionalization of the this compound molecule enables its integration into advanced materials and systems, tailoring its properties for specific, high-performance applications.
Allylation and Hydrosilylation for Fluorescent Silica (B1680970) Nanoparticles (FSNPs)
To incorporate the robust fluorescence of this compound derivatives into nanoscale platforms, a multi-step functionalization process involving allylation and hydrosilylation is employed. researchgate.netnih.gov This method facilitates the covalent attachment of the dye to a silica matrix, leading to the formation of highly stable fluorescent silica nanoparticles (FSNPs). researchgate.netnih.govresearchgate.net
The synthesis begins with the allylation of this compound, introducing allyl groups that can subsequently react in a hydrosilylation step. researchgate.netnih.gov This creates a silane-modified dye molecule. nih.gov These modified dye molecules are then incorporated into a silica network through the Stöber method, a well-established process for synthesizing monodisperse silica spheres. researchgate.netnih.gov The resulting FSNPs exhibit optical properties similar to the allylated this compound (PR254A) and demonstrate outstanding photostability. researchgate.netnih.gov To enhance their utility in applications like latent fingerprint detection, the surface of these FSNPs can be further modified, for example, with polyvinylpyrrolidone (B124986) (PVP), to improve their binding affinity to specific surfaces. researchgate.netnih.govresearchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring greener synthetic routes for this compound that minimize the use of hazardous solvents and reagents.
Utilization of Ionic Liquids in Synthesis
Ionic liquids (ILs) have emerged as promising green alternatives to conventional organic solvents in the synthesis of this compound. chemicalbook.comsid.irresearchgate.net These salts, which are liquid at or near room temperature, offer unique properties such as low vapor pressure, high thermal stability, and tunable solvency. uni-regensburg.deiciset.in
In the synthesis of this compound, ionic liquids can act as both the solvent and a catalyst. sid.irresearchgate.net One reported method involves the reaction of p-chlorobenzonitrile and diethyl succinate in the presence of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). chemicalbook.comicrc.ac.ir This approach has been shown to be more efficient than conventional methods, achieving higher yields at lower temperatures. researchgate.net For instance, a yield of 81% at 30°C has been reported using [BMIM][BF4], compared to 70% at 105-110°C in traditional syntheses. researchgate.net Furthermore, the choice of ionic liquid and the reaction temperature can be used to control the crystalline phase (polymorphism) of the resulting pigment, which is a critical factor influencing its application properties. sid.ir The use of ionic liquids can also facilitate easier product separation and potential recycling of the reaction medium, contributing to a more sustainable process. sid.ir
| Ionic Liquid | Temperature (°C) | Yield (%) | Crystalline Phase | Ref. |
| [BMIM][BF4] | 30 | 81 | β | sid.irresearchgate.net |
| [BMIM][BF4] | 50-70 | - | α | sid.ir |
| [HMIM][BF4] | 30 | - | α | sid.ir |
This table illustrates the influence of different ionic liquids and reaction temperatures on the yield and crystalline phase of this compound.
Industrial Synthesis Challenges and Optimization
The large-scale industrial production of this compound requires careful optimization of reaction conditions and processing steps to ensure high yield, consistent quality, and cost-effectiveness. vulcanchem.comgoogle.com
A common industrial synthesis route involves the reaction of p-chloro-benzonitrile and a succinate ester, such as diisopropyl succinate, in the presence of a strong base like sodium tert-amyl oxide and a solvent like tertiary amyl alcohol. vulcanchem.comgoogle.com Key challenges in this process include controlling the reaction temperature, managing the viscosity of the reaction mixture, and ensuring the desired particle size and crystal form of the final pigment. google.comepo.org
Optimization strategies focus on several parameters. The concentration of the base is a critical factor that can be controlled to improve product yield while maintaining quality. google.com The reaction temperature and time are also carefully managed during the condensation and subsequent hydrolysis steps. google.com Post-synthesis processing, such as heating the crude pigment in specific solvents or solvent mixtures, can be employed to enhance chroma and other coloristic properties. vulcanchem.com Furthermore, micronization techniques are used to achieve a narrow particle size distribution, which is crucial for applications in high-performance coatings and printing inks. epo.org The goal is to produce pigment particles typically in the range of 0.01 to 0.12 µm for optimal color strength and dispersion stability. epo.org
Advanced Structural Characterization and Solid State Properties of Pigment Red 254
Crystallography and Polymorphism
The spatial arrangement of molecules in the solid state is critical to a pigment's properties. nih.goviucr.org Due to its extremely low solubility in all common solvents, growing single crystals of PR 254 suitable for conventional X-ray analysis has been a significant challenge. researchgate.netiucr.orgnih.gov
X-ray Powder Diffraction (XRD) for Crystal Structure Elucidation
To overcome the limitations of its low solubility, researchers have successfully employed X-ray powder diffraction (XRD) to determine the crystal structure of Pigment Red 254. researchgate.netiucr.orgnih.gov This technique analyzes the diffraction pattern of a powdered sample to reveal its crystalline structure.
The crystal structure of PR 254 was solved from laboratory XRD data using the simulated annealing method, followed by Rietveld refinement. researchgate.netiucr.orgnih.govnih.gov Simulated annealing is a computational method used to find a good approximation to the global minimum of a given function in a large search space, which in this case corresponds to the most stable crystal structure. researchgate.netiucr.orgnih.gov The Rietveld refinement method is then used to refine the crystal structure parameters to achieve the best fit between the calculated and the experimental XRD patterns. researchgate.netiucr.orgnih.goviucr.org This combined approach has been instrumental in elucidating the detailed atomic arrangement within the PR 254 crystal lattice. researchgate.netiucr.orgnih.gov
The analysis revealed a triclinic unit cell. iucr.org The molecule itself possesses an inversion center, meaning that the asymmetric unit consists of one half of the molecule. iucr.orgnih.govnih.gov A notable feature of the molecular geometry is the dihedral angle of 11.1 (2)° between the benzene (B151609) ring and the pyrrole (B145914) ring. researchgate.netiucr.orgnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5613 (3) |
| b (Å) | 7.8225 (3) |
| c (Å) | 6.5562 (2) |
| α (°) | 92.773 (3) |
| β (°) | 94.656 (3) |
| γ (°) | 99.627 (2) |
| Volume (ų) | 380.45 (3) |
| Z | 1 |
Data obtained from Rietveld refinement of X-ray powder diffraction data. iucr.org
This compound is known to exist in at least two different crystalline forms, or polymorphs, designated as the alpha (α) and beta (β) phases. cambridge.orgsid.ir These polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which in turn affects their physical properties, including color. cambridge.orgsid.irsdc.org.uk
XRD is a key technique for identifying these different phases. The α-phase is characterized by a strong diffraction peak at a Bragg angle (2θ) of 28.1 ± 0.3°, while the β-phase shows a characteristic peak at 27.0 ± 0.3°. sid.ir Research has shown that the α-phase is the more thermodynamically stable form and tends to have a more bluish-red shade, whereas the β-form is described as having a more orange tone. cambridge.orgsid.ir The ability to control the crystalline phase during synthesis is crucial for achieving the desired coloristic properties for specific applications. sid.ir
Simulated Annealing and Rietveld Refinement Techniques
Intermolecular Interactions and Crystal Packing
The remarkable stability and properties of this compound are a direct result of strong intermolecular forces that dictate how the molecules pack together in the crystal lattice. researchgate.netresearchgate.net These interactions include hydrogen bonding and π–π stacking. researchgate.net
The crystal structure of this compound is characterized by extensive intermolecular hydrogen bonding. researchgate.netnih.gov Specifically, the nitrogen-hydrogen (N–H) group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.netnih.govresearchgate.net These N–H⋯O hydrogen bonds link the molecules together, forming chains along the crystallographic direction. researchgate.netnih.govnih.gov These chains incorporate R(8) ring motifs, a graph-set notation indicating a ring formed by eight atoms through hydrogen bonds. researchgate.netnih.govnih.gov This robust network of hydrogen bonds contributes significantly to the pigment's high thermal stability and low solubility.
Dihedral Angles between Phenyl and Pyrrole Rings
The three-dimensional conformation of this compound (P.R. 254) is a critical determinant of its solid-state properties, including its crystal packing and electronic characteristics. A key structural parameter is the dihedral angle between the central diketopyrrolopyrrole (DPP) core and the terminal p-chlorophenyl rings. X-ray powder diffraction data and subsequent Rietveld refinement have been employed to elucidate the crystal structure, as the pigment's extremely low solubility in all common solvents prevents the growth of single crystals suitable for analysis. nih.goviucr.orgnih.gov
Research has determined that the molecule is centrosymmetric, lying across an inversion center in the crystal lattice. nih.goviucr.orgresearchgate.net The dihedral angle between the plane of the phenyl ring and the adjacent pyrrole ring has been calculated to be a relatively small 11.1 (2)°. nih.goviucr.orgnih.govresearchgate.net This near-planar arrangement facilitates efficient π-conjugation across the molecule, which is fundamental to its chromophoric properties. In the crystal, intermolecular N–H⋯O hydrogen bonds form chains that contribute to the pigment's high stability. nih.goviucr.orgnih.gov
The specific dihedral angle can be influenced by substituents on the phenyl ring. Studies on related DPP derivatives show that the angle increases as the electron-donating ability of the substituent decreases. nii.ac.jp For instance, derivatives with amino or butoxyphenyl groups exhibit larger dihedral angles compared to the unsubstituted parent structure, indicating that the chlorine atom in P.R. 254 helps maintain a more planar conformation. nii.ac.jpnii.ac.jp
Table 1: Reported Dihedral Angles for this compound and Related Derivatives
| Compound | Dihedral Angle (°) | Comments | Source(s) |
|---|---|---|---|
| This compound | 11.1 (2) | Determined from X-ray powder diffraction data. | nih.gov, iucr.org, nih.gov |
| Amino-substituted DPP | 38 | Angle between the pyrrolopyrrole plane and the phenyl ring. | nii.ac.jp |
Surface Chemistry and Particle Morphology
Particle Size Optimization and Distribution
The particle size and particle size distribution (PSD) of this compound are crucial parameters that significantly influence its optical and physical properties, such as color strength, opacity, transparency, and rheology. researchgate.netpaint.org For applications in automotive coatings, an opaque P.R. 254 optimized for particle size would have most particles approximating half the major wavelength of absorption (around 517 nm), which corresponds to a size of about 0.26 µm. pcimag.com
Extensive research has focused on optimizing these characteristics to meet the demands of various applications. For high color strength and dispersion stability, a particle size in the range of 0.01 to 0.12 µm is considered optimal. Patents describe methods to produce highly crystalline P.R. 254 with average particle sizes ranging from 0.01 µm to 0.12 µm, with preferred ranges being 0.02 µm to 0.10 µm, and most preferably 0.03 µm to 0.06 µm. epo.org
A narrow particle size distribution is equally important as it minimizes batch-to-batch variability and improves performance consistency. Processes have been developed to ensure the total quantity of particles smaller than 0.01 µm and larger than 0.12 µm is minimal, ideally between 0 and 4% by weight. epo.org The crystallinity, which is related to particle size, can be assessed using X-ray powder diffraction. A narrow full width at half maximum (FWHM) of the diffraction peaks, for example, between 0.1 and 0.68 °2θ for the peak at ~28° 2θ, indicates high crystallinity and a well-defined particle structure. epo.org
Methods to achieve fine and uniform particles include synthesis in the presence of surfactants to prevent aggregation, followed by controlled heating and stirring processes. googleapis.comgoogle.com For example, crude P.R. 254 crystals can be synthesized as microfine primary particles with diameters of 10 to 60 nm, which are then subjected to further treatment to control crystal form and growth. googleapis.com Another approach involves milling a crystalline raw product in a liquid medium using a ball-mill agitator operated at high power density and speed to produce average particle sizes between 10 and 120 nm. google.com
Table 2: Optimized Particle Size Parameters for this compound
| Parameter | Range | Preferred Range | Source(s) |
|---|---|---|---|
| Average Particle Size | 0.01 - 0.12 µm | 0.03 - 0.06 µm | , epo.org |
| Oversize/Undersize Particles | 0 - 8% by weight | 0 - 4% by weight | epo.org |
| FWHM (~28° 2θ peak) | 0.1 - 0.88 °2θ | 0.2 - 0.5 °2θ | , epo.org |
| Optimized for Opacity | ~0.26 µm | N/A | pcimag.com |
Surface Modification for Enhanced Dispersion and Compatibility
To improve the performance of this compound in various application media, such as high-solids solventborne coatings or water-based inks, its surface is often modified. pcimag.commade-in-china.com Untreated pigment particles, especially fine ones, are thermodynamically unstable and tend to agglomerate to reduce their high surface energy, which can negatively affect dispersion stability, storage stability, and color characteristics. google.com
Surface modification strategies aim to enhance the pigment's dispersibility and compatibility with the surrounding medium. epo.orggoogle.com One common approach involves treating the pigment surface with specific derivatives that act as anchor groups for polymeric dispersants. pcimag.com For instance, the surface of P.R. 254 can be treated with an acidic or potentially acidic derivative of DPP. pcimag.com These anchor groups form strong associations with selected polymeric dispersants, which then provide a stabilizing steric barrier around the pigment particles, preventing reagglomeration and flocculation. pcimag.com This combination of surface treatment and compatible dispersants significantly improves the rheological properties of pigment dispersions, allowing for higher pigment concentrations and lower viscosity. pcimag.com
Spectroscopic Analysis of Electronic and Vibrational Properties
UV-Vis Spectroscopy for Chromophore Analysis (λmax and Absorption Bands)
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the chromophoric system of this compound. The absorption of light in the visible region is responsible for its vibrant red color. The spectrum of P.R. 254 is characterized by strong absorption bands resulting from electronic transitions within the conjugated π-system of the diketopyrrolopyrrole (DPP) core.
In solution, DPP-based dyes typically exhibit two main absorption bands. acs.org A peak in the near-ultraviolet region corresponds to a π–π* transition, while a broad, intense absorption band in the visible (longer wavelength) region is attributed to an intramolecular charge transfer (ICT) from the electron-rich parts of the molecule to the electron-deficient DPP core. acs.orgacs.org
The maximum absorption wavelength (λmax) is a key parameter derived from the UV-Vis spectrum. For P.R. 254 dissolved in concentrated sulfuric acid (H₂SO₄), the λmax is reported to be in the range of 540.0 to 545.0 nm. tcichemicals.comtcichemicals.com In dimethyl sulfoxide (B87167) (DMSO), characteristic absorption peaks have been observed at 482 nm and 520 nm. sid.ir When dispersed in a methacrylic resin film, the absorption maximum is found in the range of 556 to 596 nm. google.com The position of λmax and the shape of the absorption bands are sensitive to the pigment's environment, including the solvent, its aggregation state, and its particle size. acs.orgmdpi.com
Table 3: Reported UV-Vis Absorption Maxima (λmax) for this compound
| Medium/Solvent | λmax (nm) | Source(s) |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | 540.0 - 545.0 | tcichemicals.com, tcichemicals.com |
| Dimethyl Sulfoxide (DMSO) | 482, 520 | sid.ir |
| Methacrylic Resin Dispersion | 556 - 596 | google.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. studymind.co.ukresearchgate.net For this compound, IR spectroscopy is used to confirm its molecular structure by identifying the characteristic functional groups of the diketopyrrolopyrrole family. researchgate.net
The IR spectrum of P.R. 254 displays several key absorption bands that are signatures of its structure. The presence of the secondary amine (N-H) group in the pyrrole rings gives rise to a characteristic stretching vibration. This N-H stretching band is typically observed around 3300-3436 cm⁻¹. sid.ir Another prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration of the lactam rings. This band is found at approximately 1635-1660 cm⁻¹. sid.ir
Other significant bands in the spectrum include those for C-N stretching (around 1392 and 1169 cm⁻¹) and various C-H and C=C vibrations from the aromatic phenyl rings. sid.irresearchgate.net By comparing the IR spectrum of a sample to a reference spectrum, one can confirm the identity and purity of this compound. researchgate.netirug.org The technique is non-destructive and provides a molecular fingerprint of the compound. studymind.co.uk
Table 4: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source(s) |
|---|---|---|---|
| ~3300 - 3436 | N-H Stretch | Secondary Amine | sid.ir, |
| ~1635 - 1660 | C=O Stretch | Carbonyl (Lactam) | sid.ir, |
Table 5: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 174375 |
| Diacetone alcohol | 6915 |
| Sodium chloride | 5234 |
| Isopropanol | 3776 |
| Sulfuric acid | 1118 |
| Dimethyl sulfoxide | 679 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including complex pigments like this compound (PR 254). By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can confirm the connectivity and chemical environment of atoms within the molecule.
Due to the low solubility of N-unsubstituted diketopyrrolopyrrole (DPP) derivatives like this compound in most common organic solvents, obtaining high-resolution solution-state NMR spectra can be challenging. beilstein-journals.orgmdpi.com This low solubility is attributed to strong intermolecular hydrogen bonding. tue.nl To overcome this, analyses are often performed in deuterated dimethyl sulfoxide (DMSO-d6) or by chemically modifying the pigment to improve its solubility. mdpi.comtue.nlchemicalbook.com For instance, N,N'-dialkylation of the pigment makes it soluble in a wider range of solvents, facilitating detailed NMR studies. mdpi.com
The ¹H NMR spectrum of this compound provides definitive evidence for its symmetric structure. In DMSO-d6, the spectrum is characterized by distinct signals corresponding to the protons on the two para-chlorophenyl rings. chemicalbook.comsid.ir These aromatic protons typically appear as an AB system, which is a set of two doublets, confirming the para-substitution pattern on the phenyl rings. beilstein-journals.org
Research findings have reported the following characteristic peaks for this compound:
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Source(s) |
| 7.87 | Doublet (d) | 4H | 13.3 | Aromatic Protons (4 CH) | chemicalbook.comsid.ir |
| 7.65 | Doublet (d) | 4H | 13.3 | Aromatic Protons (4 CH) | chemicalbook.comsid.ir |
| Spectrometer Frequency: 500 MHz, Solvent: DMSO-d6 |
The integration values of 4H for each signal confirm the presence of eight aromatic protons in total, consistent with two disubstituted benzene rings. The chemical shifts in the downfield region (7.65-7.87 ppm) are typical for aromatic protons in such an electron-deficient π-conjugated system. chemicalbook.comsid.ir
For insoluble samples or to study the pigment in its native solid form, solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique. nih.gov ssNMR provides insight into the molecular structure and packing in the crystalline state, which is crucial for understanding the pigment's physical properties.
The chemical structures of synthesized red dyes based on the diketo-pyrrolo-pyrrole chromophore are routinely confirmed using ¹H NMR and mass spectral analysis. researchgate.net Various commercial chemical suppliers also provide reference ¹H NMR and ¹³C NMR analytical charts to verify the structure of this compound. tcichemicals.comtcichemicals.com
Optical and Optoelectronic Properties of Pigment Red 254 and Its Derivatives
Photophysical Behavior
Derivatives of Pigment Red 254 have been synthesized to exhibit high fluorescence quantum yields (ΦF or FQY) and large Stokes shifts, which are critical properties for applications in optoelectronics and bioimaging. nih.govnih.gov The fluorescence quantum yield represents the efficiency of the fluorescence process, while the Stokes shift is the difference between the maximum wavelengths of absorption and emission. A large Stokes shift is advantageous as it minimizes self-absorption and improves detection sensitivity.
Research has shown that new dyes created from this compound through methods like the Suzuki-Miyaura cross-coupling reaction display these desirable characteristics. nih.govnih.gov For example, certain DPP derivatives have been reported to achieve fluorescence quantum yields as high as 0.85 and Stokes shifts greater than 100 nm. The specific functional groups attached to the DPP core play a crucial role; derivatives with electron-withdrawing groups or heterocyclic rings tend to have very high quantum yields (in the range of 0.8–0.9), while those with electron-donating groups show more moderate yields (around 0.4). researchgate.net The strategic design of these molecules allows for the fine-tuning of their photophysical properties for specific applications. chemrxiv.org
Table 1: Photophysical Properties of Selected this compound Derivatives
| Derivative | Substituent | Yield (%) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2a | Phenyl | 80 | 98 (or 83 researchgate.net) | 0.8-0.9 researchgate.net |
| 2b | 4-Methoxyphenyl | 72 | 102 | 0.8-0.9 researchgate.net |
| 2c | 3-Aminophenyl | 65 | 105 (or 54 researchgate.net) | ~0.4 researchgate.net |
| 2f | Furan | - | - | 0.8-0.9 researchgate.net |
| 2g | Hetaryl | - | - | 0.8-0.9 researchgate.net |
Data sourced from multiple studies, variations in reported values may exist.
This compound is renowned for its exceptional stability, particularly its resistance to degradation from light and weathering. wikipedia.orgchemimpex.comranbarr.com This high lightfastness is a key reason for its widespread use in demanding applications like automotive paints and industrial coatings. honorpigment.comguidechem.com On the Blue Wool Scale, a standard measure of lightfastness, this compound achieves the highest possible rating of 8. honorpigment.com
Fluorescence Quantum Yields and Stokes Shifts of Derivatives
Thermochromism and Mechanofluorochromism
Certain derivatives of this compound exhibit chromic behaviors, meaning their optical properties can change in response to external stimuli such as heat (thermochromism) or mechanical force (mechanofluorochromism). researchgate.net These "smart" material properties are of great interest for applications like sensors, security papers, and data storage. colab.ws
Mechanofluorochromism (MFC) is the phenomenon where a material changes its fluorescence color upon grinding, shearing, or pressing. For instance, a DPP derivative known as DPPA-4-Caz shows a 37 nm redshift in its emission color when ground. acs.org This change is often reversible and is linked to transitions between different crystalline or amorphous states. colab.wsacs.org Similarly, thermochromism involves a color change upon heating or cooling, which is also typically due to phase transitions in the material's solid-state structure. researchgate.netcolab.ws The specific molecular structure, including factors like the length of alkyl chains on the DPP core, can significantly influence these MFC and thermochromic properties. acs.org
Applications in Advanced Materials
The outstanding and tunable optical and electronic properties of this compound derivatives have made them highly attractive for use in a range of advanced materials. researchgate.netnih.gov Their strong absorption, high fluorescence, and excellent stability are key attributes for these applications. mdpi.comnih.gov
Derivatives of diketopyrrolopyrrole are widely investigated as materials for organic electronics, particularly in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). wikipedia.orgnih.govresearchgate.net In these devices, DPP-based molecules can function as the primary light-absorbing component (donor material) or as a sensitizer (B1316253) that captures light and injects electrons into a semiconductor. chemrxiv.orgresearchgate.net
Theoretical and experimental studies have shown that DPP derivatives are promising donor materials due to their tunable HOMO/LUMO energy levels, which can be engineered to match with acceptor materials for efficient charge separation. chemrxiv.org In DSSCs, specific DPP derivatives have been used as sensitizers on porous TiO₂ electrodes, with one such molecule achieving an incident-photon-to-current-conversion efficiency of 47%. epfl.ch Judicious molecular engineering of the DPP structure is crucial for optimizing the performance of these photovoltaic devices. researchgate.net
The bright fluorescence and high photostability of DPP derivatives make them excellent candidates for fluorescent probes used in biological imaging. researchgate.netnih.govencyclopedia.pub A significant advantage of DPP-based fluorophores is that their absorption and emission occur at longer, red-shifted wavelengths. mdpi.comencyclopedia.pub This is highly beneficial for bioimaging because it minimizes interference from cellular autofluorescence and allows for deeper penetration of light into tissues. mdpi.com
Researchers have developed specific DPP derivatives that act as sensors for biologically important species. nih.govrsc.org For example, a series of probes has been designed to detect lysosomal Zn²⁺ ions and changes in pH in an "AND" logic fashion. nih.govrsc.org These probes show a large increase in fluorescence only in the presence of both stimuli, which are characteristic of the environment within prostate cancer cells. One such probe, LysoDPP-C4, has been successfully used to image lysosomal zinc in live cells and to distinguish between cancerous and healthy prostate tissue in human samples. nih.govrsc.org Other DPP-based probes have been synthesized for the detection of various cations, including K⁺, which is crucial for cellular processes. icho.edu.pl
Photodynamic and Photothermal Therapy
This compound, a member of the diketopyrrolopyrrole (DPP) family, and its derivatives are under investigation for their potential in medical applications, specifically in photodynamic therapy (PDT) and photothermal therapy (PTT). nih.govnih.gov These therapies utilize light to activate a photosensitizing agent, which then leads to the destruction of targeted cells, such as cancer cells or pathogenic microbes. The unique photophysical properties of DPP compounds, including strong absorption of light and high fluorescence quantum yields, make them promising candidates for these applications. nih.govresearchgate.net
Diketopyrrolopyrrole derivatives have been explored as photosensitizers in PDT. researchgate.net When activated by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which are toxic to nearby cells. This mechanism forms the basis of photodynamic therapy. Research has focused on synthesizing various DPP dyes from the inexpensive commercial this compound. nih.govnih.gov These new dyes exhibit large Stokes shifts and high fluorescence quantum yields, which are important characteristics for their potential use in technical and biological applications, including PDT. nih.govnih.gov
In addition to PDT, DPP derivatives are being studied for their use in photothermal therapy. nih.gov In PTT, the photosensitizing agent absorbs light energy and converts it into heat, which then induces cell death (hyperthermia). The strong absorption characteristics of DPP compounds are advantageous for this purpose. wikipedia.org Studies have shown that some DPP derivatives can be effective photothermal agents. researchgate.net
Furthermore, research has explored the use of this compound derivatives in combination with other substances to enhance therapeutic effects. For instance, the inclusion of a red pigment in PDT with resveratrol (B1683913) has been shown to enhance its efficacy in eliminating Enterococcus faecalis, a bacterium often implicated in endodontic treatment failures. nih.gov The development of DPP-based nanoparticles has also been a significant area of research, with these nanoparticles showing potential as superior phototheranostic agents for both imaging and photothermal therapy. researchgate.net
It is important to note that the insolubility of this compound can be a challenge for biological applications. To overcome this, researchers have developed methods to convert the pigment into a soluble dye, for example, through N,N'-dialkylation. nih.gov This modification facilitates further chemical reactions and the purification of the resulting products, making them more suitable for use in therapeutic contexts. nih.gov
This compound-TiO2 Catalysis for Photocatalytic Degradation
The industrial organic pigment C.I. This compound (also known as DPP254) has been utilized as a sensitizer to create a composite photocatalyst, DPP254-TiO2. guidechem.comguidechem.com This is achieved by modifying pure titanium dioxide (TiO2) with this compound using a solvent thermal method. guidechem.comguidechem.com The resulting composite material has shown potential for the photocatalytic degradation of organic pollutants under visible light. guidechem.comguidechem.com
The primary advantage of the DPP254-TiO2 composite is its extended light response range. guidechem.comguidechem.com Pure TiO2 is an effective photocatalyst, but its activity is largely limited to the ultraviolet (UV) region of the electromagnetic spectrum. brazilianjournals.com.br By sensitizing TiO2 with this compound, the new photocatalyst's response is extended into the visible light region. guidechem.comguidechem.com This is a significant improvement, as visible light constitutes a much larger portion of the solar spectrum than UV light.
Research has been conducted to evaluate the performance of the DPP254-TiO2 catalyst in degrading organic pollutants. In one study, Rhodamine B (RhB), a type of dye, was used as a target substance to test the photocatalytic activity of the composite. guidechem.comguidechem.com The study investigated the effects of several factors on the degradation rate of RhB, including the content of DPP254 in the composite, the reaction time, the initial concentration of RhB, and the concentration of the catalyst. guidechem.comguidechem.com
The results of these investigations indicated that the DPP254-TiO2 composite is an effective photocatalyst for the degradation of Rhodamine B under visible light. sciengine.com Furthermore, the catalyst demonstrated good stability, with no significant decrease in activity after being reused for four cycles. guidechem.comguidechem.com This suggests that the DPP254-TiO2 composite has the potential for long-term use in environmental remediation applications.
The mechanism of photocatalytic degradation involves the generation of reactive oxygen species, such as hydroxyl radicals, which are highly effective in breaking down organic pollutants. researchgate.net The sensitization of TiO2 with this compound enhances the generation of these reactive species under visible light irradiation.
Engineering Plastics with Enhanced Chromaticity
This compound is a high-performance organic pigment widely used in the plastics industry due to its excellent properties. ispigment.com It is known for its high color strength, heat stability, and resistance to migration, making it suitable for coloring a variety of plastics, including PVC, polystyrene, polyolefins, and engineering plastics. origochem.comzeyachem.net
One of the key applications of this compound is in engineering plastics, where it is used to achieve high chromaticity and durability. ispigment.com Engineering plastics are a class of plastic materials that have better mechanical and/or thermal properties than the more widely used commodity plastics. The thermochromic behavior of this compound in nylon 6, a common engineering plastic, has been a subject of research. researcher.life
This compound exhibits excellent heat stability, with a resistance of up to 300°C in HDPE, which is crucial for high-temperature processing of plastics. origochem.comzeyachem.net This property ensures that the pigment maintains its color and does not degrade during the manufacturing process. Furthermore, it does not cause warping or deformation in high-density polyethylene (B3416737) (HDPE). ranbarr.com
The color properties of this compound can be influenced by its particle size and crystal structure. researchgate.net Research has been conducted to modify the surface of pigment particles to improve their properties, such as color strength, flowability, and solvent resistance. researchgate.net These modifications can lead to enhanced color brightness and brilliance. researchgate.net
In addition to its use as a standalone pigment, this compound can be combined with other pigments to create different shades. For example, it can be used in combination with quinacridone (B94251) pigments to produce opaque, bluish-red colors. origochem.com This versatility allows for a wide range of color options in plastic applications.
Degradation and Environmental Fate of Pigment Red 254
Degradation Mechanisms
The degradation of Pigment Red 254 can be initiated through several pathways, including exposure to light, chemical reactions, and high temperatures. additivesforpolymer.comsci-hub.se The core stability of the pigment is attributed to its crystalline structure and the robust nature of the diketopyrrolo-pyrrole chromophore. nih.gov Nevertheless, sufficient energy from sources like intense laser light or specific chemical environments can induce molecular changes. sci-hub.se
Photodegradation occurs when light energy, particularly in the UV spectrum, initiates chemical reactions that break down pigment molecules. reddit.comsustainability-directory.com This process is a primary cause of color fading in materials exposed to sunlight over extended periods. reddit.com While PR254 is known for its excellent weather fastness, high-intensity light sources can induce its degradation. pigments.comresearchgate.net The energy absorbed from light can excite electrons within the pigment molecule, potentially leading to the cleavage of chemical bonds (photolysis) and a loss of color. sustainability-directory.com
The effects of photolytic degradation have been studied using both simulated solar light and high-intensity laser irradiation, with the latter often employed in processes like tattoo removal. sci-hub.seresearchgate.net While sunlight exposure may lead to slow, long-term degradation, the intense energy of lasers can cause rapid fragmentation of the pigment molecules. sci-hub.seresearchgate.net
The high energy delivered by laser irradiation can cleave organic pigments into smaller, potentially hazardous compounds. researchgate.netfu-berlin.de Studies on various organic pigments used in tattoos have shown that laser treatment can generate substances like benzene (B151609) and hydrogen cyanide. fu-berlin.de The photothermal effect of the laser mimics pyrolysis, resulting in the formation of these and other specific decomposition products. fu-berlin.de Although PR254 is a stable organic pigment, its degradation under such conditions is a subject of concern, leading to the formation of various breakdown products. sci-hub.seresearchgate.net
| Degradation Pathway | Parent Pigment Type | Observed Degradation Products | Source |
|---|---|---|---|
| Laser Irradiation | Organic Pigments (General) | Benzene, Hydrogen Cyanide | fu-berlin.de |
| Laser Irradiation | Azo Pigments | 2-methyl-5-nitroaniline, 4-nitrotoluene | researchgate.net |
| Sunlight / Laser | Various Organic Pigments | Aromatic amines, Benzonitrile (B105546), Aniline, Benzene | sci-hub.se |
The intensity and wavelength of laser light play a critical role in determining the type and quantity of degradation products formed. sci-hub.secnr.it High-intensity laser pulses, common in tattoo removal, can generate degradation products that are not typically observed under lower-intensity solar irradiation. sci-hub.se For example, some stable pigments may only decompose into certain fragments like hydrogen cyanide when subjected to the high energy of a laser. sci-hub.se Conversely, for other classes of pigments, both high-intensity laser light and lower-intensity sunlight can lead to the formation of the same breakdown compounds. sci-hub.seresearchgate.net The duration of laser exposure also affects the extent of degradation; studies on other molecules have shown that longer exposure times lead to a greater breakdown of the substance. mdpi.com The laser's spot size is another factor that can significantly influence the effective intensity and resulting thermal effects on the target material. cnr.it
This compound can undergo degradation through chemical oxidation and reduction, although it is generally resistant to such reactions under normal conditions. pigments.com Strong oxidizing agents, such as potassium permanganate, can oxidize the pigment. Similarly, it can be chemically altered by strong reducing agents like sodium borohydride. The pigment's material safety data sheets often list strong oxidants and reducing agents as incompatible materials to avoid. additivesforpolymer.comcncolorchem.com
Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading organic colorants. sustainability-directory.compjoes.com For instance, processes like UV/H₂O₂ involve the photolysis of hydrogen peroxide to produce these radicals, which then attack and break down the organic pigment molecules. pjoes.com This oxidative degradation mechanism is a common pathway for the destruction of organic pollutants. researchgate.netpjoes.com
This compound is noted for its high thermal stability, making it suitable for applications that involve high processing temperatures, such as in plastics, where it is stable up to 300°C. pigments.comranbarr.com However, at sufficiently high temperatures beyond its stability threshold, it will undergo thermal decomposition. additivesforpolymer.comcncolorchem.com This process can generate irritating and toxic fumes and gases. cncolorchem.com The conditions to avoid for PR254 include excess heat and all sources of ignition, as dust from the pigment can form an explosive mixture with air. additivesforpolymer.com Studies mimicking laser-induced decomposition through pyrolysis have found that the resulting breakdown products are the same, indicating that the laser's effect is primarily photothermal. fu-berlin.de
The manufacturing process of certain organic pigments can unintentionally generate polychlorinated biphenyls (PCBs) as by-products. researchgate.netnih.govnau.edu Diketopyrrolo-pyrrole (DPP) pigments, including this compound, have been identified as containing by-product PCBs. researchgate.net These compounds are typically formed as impurities during chemical synthesis that involves chlorinated hydrocarbons at high temperatures. nau.edu
The mechanisms for PCB formation in DPP pigments are not fully elucidated, but one proposed pathway involves a radical-based mechanism. researchgate.net Research has shown that the PCB congeners found in DPP pigments are almost exclusively those with only one chlorine atom per benzene ring. researchgate.net The presence of these by-products has prompted regulatory attention; for instance, Japanese authorities issued guidance requesting that manufacturers and importers test specific organic pigments, including PR254, for PCB content. meti.go.jp While present as by-products, the concentrations can be significant enough to be an environmental concern, as pigments are a known source of PCBs in the environment. researchgate.netresearchgate.net
Formation of Degradation Products
Thermal Degradation Pathways
Environmental Impact and Assessment of this compound
The environmental impact of this compound is primarily assessed through its potential effects on aquatic ecosystems, its tendency to accumulate in living organisms, its behavior in soil, and its stability in water. Due to its chemical nature as a synthetic organic pigment, understanding these aspects is crucial for a comprehensive environmental risk assessment.
Aquatic Toxicity and Ecotoxicological Studies
Ecotoxicological studies on this compound indicate a low level of concern for aquatic organisms. additivesforpolymer.com The pigment's very low solubility in water is a key factor, as tests are often conducted on saturated solutions or at nominal concentrations that exceed its solubility limit. additivesforpolymer.com Consequently, observed toxic effects are minimal within its range of solubility. additivesforpolymer.com There is a high probability that the pigment is not acutely harmful to aquatic life. additivesforpolymer.com
Research findings from various studies on fish, aquatic invertebrates, and plants consistently show a lack of acute toxicity at concentrations up to 100 mg/L. additivesforpolymer.comkremer-pigmente.com Chronic toxicity studies also report no observed adverse effects at the tested concentrations. additivesforpolymer.comkremer-pigmente.com
Table 1: Acute Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Result | Guideline | Reference(s) |
|---|---|---|---|---|---|
| Brachydanio rerio (Zebrafish) | 96 hours | LC50 | > 100 mg/L | OECD 203; ISO 7346 | additivesforpolymer.comkremer-pigmente.com |
| Daphnia magna (Water flea) | 24 hours | EC50 | > 100 mg/L | OECD Guideline 202, part 1 | additivesforpolymer.comkremer-pigmente.com |
| Desmodesmus subspicatus (Green algae) | 72 hours | EC50 (growth rate) | > 100 mg/L | OECD Guideline 201 | additivesforpolymer.com |
Table 2: Chronic Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Result | Guideline | Reference(s) |
|---|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow trout) | 21 days | NOEC | No toxic effects | OECD Guideline 204 | additivesforpolymer.comkremer-pigmente.com |
Bioaccumulation Potential
The bioaccumulation potential of this compound in organisms is considered to be low. additivesforpolymer.comkremer-pigmente.com This assessment is based on its n-octanol/water partition coefficient (log Pow), which is a key indicator of a substance's tendency to accumulate in the fatty tissues of living organisms. additivesforpolymer.com The reported log Pow for this compound is less than 3.0, suggesting that significant accumulation in organisms is not expected. additivesforpolymer.com Its poor solubility in water further limits its bioavailability for uptake by aquatic life. kremer-pigmente.com
Adsorption to Soil Phases
This compound is expected to adsorb to the solid phases of soil and sediment. additivesforpolymer.comkremer-pigmente.com This behavior is typical for substances with low water solubility. Once bound to soil particles, the pigment's mobility in the environment is significantly reduced, limiting its potential to leach into groundwater. kremer-pigmente.com Furthermore, due to its non-volatile nature, the substance is not expected to evaporate from water surfaces into the atmosphere. additivesforpolymer.comkremer-pigmente.com Environmental precautions often recommend preventing the substance from contaminating soil and entering drains or surface waters. kremer-pigmente.com
Stability in Water (Hydrolysis)
This compound is a stable compound. additivesforpolymer.comkremer-pigmente.com Studies on its hydrolysis, the process of breaking down in reaction with water, have been deemed technically not feasible, largely due to its extremely low solubility. additivesforpolymer.com The pigment's solubility in water is reported as less than 0.499 mg/L at 20°C. additivesforpolymer.com It is not considered readily biodegradable and is poorly eliminated from water. additivesforpolymer.com In a 28-day test for CO2 formation, only 4% of the theoretical value was achieved, indicating poor biodegradability in aerobic conditions. additivesforpolymer.com The product is stable if stored and handled as prescribed and is not expected to undergo hazardous reactions or decomposition under normal conditions. additivesforpolymer.comkremer-pigmente.com
Toxicological Profile and Safety Assessments of Pigment Red 254
Acute and Chronic Toxicity Studies
Pigment Red 254 has been assessed as having low acute toxicity. additivesforpolymer.com Studies indicate that it is virtually nontoxic after a single ingestion, dermal application, or inhalation. additivesforpolymer.com
Oral Toxicity In studies conducted on rats, the acute oral lethal dose (LD50) was found to be greater than 5,000 mg/kg of body weight. additivesforpolymer.comkremer-pigmente.com This indicates a very low level of toxicity when ingested.
Inhalation Toxicity The acute inhalation lethal concentration (LC0) in rats exposed for 4 hours was determined to be greater than 2.25 mg/l, again suggesting low toxicity via this route of exposure. additivesforpolymer.comkremer-pigmente.com
Dermal Toxicity For dermal exposure, the LD50 in rats was found to be greater than 2,000 mg/kg of body weight, classifying it as virtually nontoxic through skin contact. additivesforpolymer.comkremer-pigmente.com
Table 1: Acute Toxicity of this compound
| Route of Exposure | Test Animal | Result | Reference |
|---|---|---|---|
| Oral | Rat | LD50 > 5000 mg/kg | additivesforpolymer.comkremer-pigmente.com |
| Inhalation | Rat | LC0 > 2.25 mg/l (4h) | additivesforpolymer.comkremer-pigmente.com |
| Dermal | Rat | LD50 > 2000 mg/kg | additivesforpolymer.comkremer-pigmente.com |
Oral, Inhalation, and Dermal Toxicity
Irritation and Sensitization
This compound is generally considered non-irritating to the skin and eyes. additivesforpolymer.com However, one source suggests a slight irritant effect on the skin in rabbits based on OECD 404 guidelines, while still classifying it as non-irritating to the eyes of rabbits under OECD 405. kremerpigments.com Another source indicates that it may cause skin and eye irritation. cncolorchem.com
Skin Irritation In studies conducted on rabbits according to Directive 84/449/EEC, B.4, the pigment was found to be a non-irritant. additivesforpolymer.com
Eye Irritation Similarly, when tested on rabbit eyes following Directive 84/449/EEC, B.5, this compound was also classified as a non-irritant. additivesforpolymer.com
Animal studies have consistently shown that this compound does not cause skin sensitization. additivesforpolymer.com A guinea pig maximization test, conducted according to OECD Guideline 406, resulted in a non-sensitizing classification. additivesforpolymer.comkremer-pigmente.com While some red azo pigments have been identified as potential sensitizers, studies on this compound have not indicated this property. nih.gov
Analytical Methodologies for Pigment Red 254 Detection and Quantification
Chromatographic Techniques
Chromatography separates components of a mixture for subsequent identification and quantification. For complex samples like paint, which contain binders, fillers, and other additives, chromatographic methods are essential for isolating the pigment of interest.
Gas Chromatography/Mass Spectrometry (GC/MS)
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for identifying organic compounds. In the context of pigment analysis, it is often used in conjunction with a pyrolysis step (Py-GC/MS). Pyrolysis breaks down the complex paint matrix, including the pigment, into smaller, volatile fragments that can be separated by the gas chromatograph and identified by the mass spectrometer.
GC/MS has been a standard technique for the identification of Pigment Red 254 in applications such as art authentication and forensics. fishersci.becenmed.com The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for the pyrolysis products, which serves as a fingerprint for the original pigment. This method is highly effective in identifying the specific organic pigments present in a sample, even within complex mixtures. atamankimya.com For instance, research on 20th-century American artists' paints has successfully utilized Py-GC/MS to identify synthetic organic pigments and binding media. atamankimya.com Quantitative analysis is also possible, which can be crucial for understanding the degradation of oil paints by evaluating the ratios of different fatty acids, like palmitic and stearic acid, alongside pigment concentration. fishersci.no
Table 1: Typical GC/MS Parameters for Pigment Analysis
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Pyrolysis Temperature | The temperature at which the sample is thermally decomposed. | 550°C |
| GC Column | The stationary phase used to separate the volatile fragments. | DB-5ms Ultra Inert (or equivalent) |
| Carrier Gas | Inert gas used to carry the sample through the column. | Helium |
| GC Temperature Program | A programmed temperature ramp to elute compounds. | Initial 40°C, ramped to 320°C |
| MS Ionization Mode | Method of ionizing the fragments. | Electron Ionization (EI) |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile compounds. When coupled with a Ultraviolet (UV) detector, it becomes a robust method for quantifying compounds that absorb UV light, such as this compound.
The methodology involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. A reversed-phase column is typically used to separate the components. fishersci.comwikipedia.org As the separated components elute from the column, they pass through a UV detector. The detector measures the absorbance at specific wavelengths; for many organic pigments and dyes, a wavelength of 254 nm is commonly used for detection. fishersci.noblkcommodities.com The amount of light absorbed is proportional to the concentration of the pigment, allowing for quantification. A gradient elution program, where the mobile phase composition is changed over time, is often employed to effectively separate the various compounds in the sample. fishersci.no While highly effective for quantification, HPLC-UV may require method validation, including tests for repeatability, calibration curve linearity, and sensitivity (LOD and LOQ), to ensure accurate results. fishersci.comwikipedia.org
Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS)
For even greater sensitivity and specificity, Ultra-High-Performance Liquid Chromatography (UHPLC) can be coupled with tandem mass spectrometry (MS/MS). UHPLC uses smaller column particles than HPLC, resulting in faster analysis times and better resolution. The coupling with MS/MS provides an additional layer of identification and confirmation.
This technique is particularly valuable for detecting trace or ultra-trace levels of pigments. ereztech.com After separation by the UHPLC column, the analyte enters the mass spectrometer, where it is ionized (often using electrospray ionization, ESI) and fragmented. ereztech.com The system then detects specific parent-to-daughter ion transitions, a process known as Multiple Reaction Monitoring (MRM), which is highly selective and significantly reduces background noise. wikipedia.org This allows for the confident identification and quantification of pigments even in highly complex matrices. fishersci.comwikipedia.orgereztech.com Studies have shown that UHPLC-MS/MS can successfully identify and quantify various pigments, confirming the presence of specific compounds with high accuracy. fishersci.comwikipedia.org
Spectroscopic Techniques
Spectroscopic techniques analyze the interaction between electromagnetic radiation and the material of interest. These methods are often non-destructive, which is a significant advantage when analyzing valuable or irreplaceable objects like artworks.
Laser Raman Spectroscopy
Laser Raman Spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information about a sample. It has become a standard method for identifying pigments in various applications, including art and automotive paints. fishersci.becenmed.comfishersci.no
The technique involves directing a monochromatic laser onto the sample and detecting the inelastically scattered light. The resulting Raman spectrum shows vibrational modes that are characteristic of the specific molecules and crystal structures present. This compound, in its α-phase, has been successfully identified in automotive paints using this method. fishersci.no Raman spectroscopy is highly specific and can distinguish between different pigments, even those with similar colors. For example, it can differentiate various red pigments like vermilion and red lead based on their unique spectral peaks. fishersci.sefishersci.ca The analysis can be performed in situ, directly on the object, without the need for sample removal. fishersci.no
Table 2: Raman Bands for Selected Red Pigments
| Pigment | Characteristic Raman Bands (cm-1) | Reference |
|---|---|---|
| Vermilion (Cinnabar) | 254, 284, 343 | americanelements.com |
| Red Lead | 122, 150, 224, 314, 391, 550 | fishersci.se |
| Hematite (Red Ochre) | 225, 292, 411, 612 | guidetopharmacology.org |
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique. It works by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit secondary, or fluorescent, X-rays. The energy of these emitted X-rays is characteristic of the specific elements present.
While XRF cannot directly identify the organic molecule of this compound, it is invaluable for identifying the inorganic components often found in paint formulations, such as fillers, extenders, and inorganic pigments. fishersci.befishersci.at For example, in a paint sample containing PR 254, portable XRF (p-XRF) was used to detect barium and sulfur, identifying the presence of the extender barium sulfate. fishersci.be The technique can also detect the chlorine present in the PR 254 molecule. XRF is frequently used as a complementary technique alongside methods like Raman spectroscopy. The elemental information from XRF combined with the molecular information from Raman can provide a more complete characterization of the material. fishersci.caguidetopharmacology.org
Non-Destructive Analytical Methods for Historical and Forensic Applications
The identification of pigments in historical artifacts and forensic evidence is crucial for authentication, dating, and understanding artistic techniques or reconstructing events. cambridge.orgazom.com Non-destructive methods are paramount in these fields to preserve the integrity of the often irreplaceable samples. mdpi.comnsf.gov For a modern synthetic pigment like this compound (PR 254), its detection can be a key piece of evidence, for instance, by proving a painting is a forgery if the artwork predates the pigment's invention in the 1970s. cambridge.org A variety of non-destructive spectroscopic and imaging techniques are employed to detect and characterize PR 254. mdpi.comjuniperpublishers.com
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular composition and elemental makeup of pigments. mdpi.com
Raman Spectroscopy: This technique is highly effective for identifying specific pigment molecules based on their unique vibrational modes. azom.commdpi.com It is non-destructive, requires only a small sample size, and can provide rapid identification, making it a staple in both forensic and art analysis. azom.comazom.com PR 254, a member of the diketopyrrolopyrrole (DPP) class, has been successfully identified using Raman spectroscopy. cambridge.orgresearchgate.net Different laser excitations, such as 785 nm, are suitable for analyzing red pigments like PR 254 to minimize fluorescence and obtain clear spectra. azom.comkikirpa.be
| Raman Spectroscopy Data for this compound | |
| Instrument | Renishaw inVia Raman microscope |
| Laser Source | 785 nm |
| C.I. Name | This compound |
| Chemical Class | Diketopyrrolopyrrole (DPP) |
| CAS Number | 84632-65-5 |
| Source: kikirpa.be |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a versatile, non-invasive technique that identifies both organic and inorganic materials by measuring their absorption of infrared light. mdpi.comazom.com It can be used to identify the characteristic functional groups within the PR 254 molecule, such as N–H stretching vibrations and carbonyl groups. The resulting spectrum serves as a molecular fingerprint for the pigment. azom.com
| FTIR Spectroscopy Data for this compound | |
| Technique | Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) |
| Key Functional Groups | N–H stretching (~3300 cm⁻¹) |
| Carbonyl (C=O) groups (~1660 cm⁻¹) | |
| Application | Identification of organic pigments in automotive topcoats. irug.org |
| Source: irug.org |
X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive elemental analysis technique used to determine the chemical composition of materials. azom.com While PR 254 is an organic pigment composed of carbon, hydrogen, nitrogen, oxygen, and chlorine, XRF is particularly useful for identifying inorganic elements often found in paint formulations as extenders or fillers, such as barium (Ba), sulfur (S), and calcium (Ca) from barite (barium sulfate) or chalk. cambridge.orgcambridge.org The presence of chlorine from the PR 254 molecule itself may also be detectable. XRF is often used in conjunction with other methods to provide a more complete picture of the paint's composition. azom.com
X-ray Diffraction (XRD): XRD is a powerful non-destructive technique that provides information about the crystalline structure of materials. cambridge.org It can be used to identify the specific crystalline phase (polymorph) of PR 254, such as the α-phase, which has been found in commercial artist's paints. cambridge.orgcambridge.org This is significant because different polymorphs can have different color nuances, with the α-phase of PR 254 being more bluish and the β-form more orange-toned. cambridge.org The ability to identify the specific crystal structure can be valuable for both art authentication and forensic investigations. cambridge.org
| X-ray Diffraction Findings for PR 254 in Artist's Paints | |
| Technique | Powder X-ray Diffraction (XRD) |
| Identified Phase | Alpha (α) phase of PR 254 |
| Associated Extenders | Barium Sulfate (Barite) detected by XRF and XRD. cambridge.orgcambridge.org |
| Significance | Non-destructively identifies the pigment and its crystal structure, which affects color properties. cambridge.orgcambridge.org |
| Source: cambridge.orgcambridge.org |
Imaging Techniques
Imaging techniques allow for the spatial mapping of pigments across the surface of an object, revealing details about the artist's technique, alterations, or the distribution of forensic evidence.
Hyperspectral and Multispectral Imaging: These non-invasive methods collect image data across a wide range of the electromagnetic spectrum. mdpi.comspecim.com By analyzing the reflectance spectra of different points on a surface, it is possible to identify and map the distribution of pigments like PR 254. mdpi.comimaging.org Hyperspectral imaging (HSI) is particularly powerful, providing detailed spectral information for each pixel, which can help differentiate pigments with similar colors but different chemical compositions. mdpi.comspecim.com These techniques are invaluable for examining large areas of an artwork without contact. researchgate.net
Fiber Optics Reflectance Spectroscopy (FORS): FORS is a non-destructive point-and-shoot technique that measures the light reflected from a surface to identify pigments. mdpi.com It collects diffuse reflectance spectra across the ultraviolet, visible, and near-infrared regions. mdpi.com The resulting spectrum for PR 254 shows characteristic absorption and reflectance features that allow for its identification. chsopensource.org
Regulatory Frameworks and Compliance for Pigment Red 254
International and Regional Regulations (e.g., REACH, OSHA, EU-REACH)
Pigment Red 254 is subject to major chemical control legislation globally. In the European Union, it is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No. 1907/2006. kremer-pigmente.comontosight.ai Several suppliers have successfully acquired REACH registrations for their this compound products, ensuring continued market access in the EU. pigments.com The European Chemicals Agency (ECHA) maintains a database with information on the substance, which is identified by CAS No. 84632-65-5 and EC No. 401-540-3. kremer-pigmente.comeuropa.eu The REACH registration number 01-0000015139-70 is associated with this pigment. kremer-pigmente.compigments.com
In the United States, the Occupational Safety and Health Administration (OSHA) regulates workplace safety. According to the OSHA Hazard Communication Standard (29 CFR Part 1910.1200), this compound is often classified with a specific hazard. additivesforpolymer.com While many safety data sheets indicate it is not classified as hazardous in terms of toxicity, it is recognized for its potential to form combustible dust concentrations in the air. additivesforpolymer.com The substance is also listed on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, permitting its commercial use in the country. aksci.comspectrumchemical.com
Many manufacturers state that their this compound products meet the requirements of other specific regulations, such as the EU's AP(89)1 and/or EN71 Part III, which relate to food contact materials and toy safety, respectively. hermetachem.comhermetachem.com
Guidelines for Handling, Disposal, and Environmental Minimization
Proper handling and storage procedures are critical to ensure safety and minimize environmental impact.
Handling and Storage:
Ventilation: Handle the pigment in a well-ventilated area, using local exhaust ventilation to control airborne dust levels. chemicalbook.comcncolorchem.comcncolorchem.com
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side-shields or goggles. aksci.comcncolorchem.comcncolorchem.com If dust is generated without adequate exhaust, a NIOSH-certified particulate respirator should be worn. additivesforpolymer.comcncolorchem.com
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating or drinking. aksci.comdenizboya.com Do not inhale dust. kremer-pigmente.com Contaminated clothing should be removed and washed before reuse. cncolorchem.com
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place. kremer-pigmente.comchemicalbook.comdenizboya.com Keep away from heat, sparks, open flames, and other sources of ignition. additivesforpolymer.comaksci.com
Dust Explosion Prevention: Take precautionary measures against static discharge. Avoid the formation and accumulation of dust, as fine dust clouds can form an explosive mixture with air. kremer-pigmente.comadditivesforpolymer.comdenizboya.com
Disposal:
Product Disposal: Unused material should be disposed of in accordance with national, state, and local regulations. additivesforpolymer.comcncolorchem.com This may involve sending it to a licensed chemical destruction plant or a controlled incineration facility. chemicalbook.com
Container Disposal: Contaminated packaging must be disposed of in the same manner as the substance itself. kremer-pigmente.com Non-contaminated containers may be recycled. kremer-pigmente.com Some guidelines suggest puncturing or crushing containers to prevent unauthorized reuse. additivesforpolymer.com
Environmental Minimization:
Prevent the pigment from entering drains, surface waters, soil, or groundwater. kremer-pigmente.comadditivesforpolymer.com
In case of accidental spills, contain the material, take it up mechanically (e.g., vacuum or sweep), and place it in suitable containers for disposal, avoiding dust generation. kremer-pigmente.comaksci.comchemicalbook.com
The product is not expected to be readily biodegradable, but it can be removed by sewage digestion processes. dyespigments.net It is considered to have a low probability of being acutely harmful to aquatic organisms. additivesforpolymer.com
Safety Data Sheet (SDS) Information and Hazard Classification
A Safety Data Sheet (SDS) for this compound provides comprehensive information on its properties and potential hazards.
Hazard Classification: Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as implemented by regulations like the EU's CLP (Classification, Labelling and Packaging) Regulation (EC) No. 1272/2008 and OSHA's Hazard Communication Standard, this compound is generally not classified as a hazardous substance. kremer-pigmente.comspectrumchemical.comchemicalbook.com It does not typically require hazard pictograms or signal words like "Warning" or "Danger" for toxicity. spectrumchemical.comchemicalbook.com
However, a key hazard identified in multiple SDSs is its potential as a Combustible Dust . additivesforpolymer.com A hazard statement "May form combustible dust concentration in air" is often applied. additivesforpolymer.com
The table below summarizes the typical hazard classifications found for this compound.
| Regulation / System | Classification | Notes |
| GHS / EU CLP | Not classified as hazardous. kremer-pigmente.comchemicalbook.com | No required hazard pictograms or signal words for health or environmental hazards. kremer-pigmente.com |
| OSHA HCS | Combustible Dust. additivesforpolymer.com | May carry the warning: "May form combustible dust concentration in air." additivesforpolymer.com |
| Transport (ADR/RID, IMDG, IATA) | Not classified as a dangerous good. kremer-pigmente.comadditivesforpolymer.comspectrumchemical.com | No special precautions are required for transport. kremer-pigmente.com |
Key SDS Information:
First Aid: In case of eye contact, rinse with water for at least 15 minutes. aksci.comcncolorchem.com For skin contact, wash with soap and water. chemicalbook.comcncolorchem.com If inhaled, move the person to fresh air. aksci.com If ingested, rinse the mouth and drink water. kremer-pigmente.com
Fire Fighting: Use foam, dry chemical, carbon dioxide, or water spray as extinguishing media. spectrumchemical.comchemicalbook.com Firefighters should wear self-contained breathing apparatus, as hazardous decomposition products like hydrogen chloride and nitrogen oxides can be released. aksci.comspectrumchemical.com
Stability and Reactivity: The product is stable under normal conditions. kremer-pigmente.comadditivesforpolymer.com It is incompatible with strong oxidizing agents. spectrumchemical.com Avoid dust formation and all sources of ignition to prevent the risk of a dust explosion. kremer-pigmente.comadditivesforpolymer.com
Emerging Research and Future Directions for Pigment Red 254
Novel Applications in High-Performance Materials
The exceptional color strength, durability, and thermal stability of Pigment Red 254 have made it a staple in demanding applications like automotive coatings and high-temperature processed plastics. guidechem.comprecisechem.comhonorpigment.com Current research is now exploring its potential in a wider range of high-performance materials.
One promising area is in optoelectronic devices . azom.com Due to its charge transport capabilities, PR 254 is being investigated for use in organic electronics such as solar cells, transistors, and sensors. researchgate.netazom.com Its ability to be printed on flexible materials opens up possibilities for innovative applications in medical devices and environmentally friendly technologies. azom.com
Furthermore, researchers are developing new DPP dyes from this compound . researchgate.net Through chemical modifications like the Suzuki–Miyaura cross-coupling reaction, new dyes with large Stokes shifts and high fluorescence quantum yields are being synthesized. researchgate.net These properties are highly desirable for technical and biological applications, including bioimaging and fluorescent probes. researchgate.net
The development of fluorescent silica (B1680970) nanoparticles (FSNPs) incorporating PR 254 derivatives is another active research area. researchgate.net These nanoparticles exhibit outstanding photostability and are being explored for applications such as latent fingerprint detection. researchgate.net
The use of PR 254 is also expanding in the coloration of various polymers and textiles. It is recommended for a wide array of plastics including PVC, PE, PP, and engineering plastics, as well as for textile printing, where it provides vibrant and durable colors. guidechem.comprecisechem.comepsilonpigments.comispigment.com
Sustainable Synthesis and Green Chemistry Innovations
Traditional synthesis methods for diketopyrrolopyrrole pigments often involve organic solvents and can be energy-intensive. google.comresearchgate.net In response, significant research efforts are focused on developing more sustainable and environmentally friendly production processes for this compound.
A notable innovation is the development of bio-based this compound . greencarcongress.comcoatingsworld.com Clariant has pioneered a method that utilizes succinic acid derived from renewable resources instead of crude oil for the manufacturing of their DPP red pigments. greencarcongress.comcoatingsworld.com This approach significantly improves the sustainability profile of the pigment.
Solvent-free synthesis is another key area of green chemistry innovation. researchgate.net Researchers have developed a cost-effective, multistep, and multi-reagent solvent-free process for producing DPP pigments. researchgate.net This method aims to reduce carbon emissions and save energy by utilizing the alcohols formed as by-products to maintain a stirrable reaction mass, thus eliminating the need for exotic and high-purity inert solvents. researchgate.net
The use of microreactors in the synthesis of DPP pigments is also being explored. google.com This technology offers the potential for a more controlled and efficient reaction process, leading to a more environmentally friendly and economically viable production method. google.comgoogle.com
Further efforts in green chemistry include optimizing reaction conditions to improve yield and reduce waste. For instance, one patented method focuses on effectively controlling the concentration of sodium tert-amyl alcohol in the reaction system to increase the product yield to over 85%. google.com These advancements in synthesis are crucial for reducing the environmental footprint of this compound production. crownpigment.compatsnap.com
Advanced Characterization Techniques for Nano-Pigment Forms
The performance and application of this compound are significantly influenced by its particle size, crystal structure, and surface properties. researchgate.net As research moves towards nano-sized pigments for applications requiring high transparency and specific functionalities, advanced characterization techniques have become indispensable. google.comgoogle.com
Particle Size and Morphology: Techniques such as Dynamic Light Scattering (DLS) are used to measure the hydrodynamic diameter and aggregation state of nanoparticles in solution. mdpi.comresearchgate.net For direct visualization of nanoparticle size and shape, high-resolution imaging methods like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed. mdpi.comnih.govAtomic Force Microscopy (AFM) provides three-dimensional topographical images at the nanoscale, offering detailed information about surface attributes. mdpi.comnih.gov
Crystalline Structure: X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase, and lattice parameters of PR 254. nih.govrsc.org this compound is known to exist in at least two different crystalline phases, α and β, which exhibit different color properties. sid.ir XRD is crucial for identifying and quantifying these phases. sid.ir The half-width of the diffraction peaks can also provide an estimation of the crystalline grain size. google.comrsc.org
Surface and Compositional Analysis: The surface chemistry of nano-pigment forms is critical for their dispersion and interaction with other materials. researchgate.netFourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups on the pigment surface. nih.govrsc.org For elemental composition and surface chemistry analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are utilized. researchgate.netTime-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can detect and image the distribution of molecules and elements on the nanoparticle surface. rsc.org
These advanced characterization methods provide a comprehensive understanding of the physicochemical properties of nano-pigment forms of PR 254, which is essential for tailoring their properties for specific high-performance applications. univ-grenoble-alpes.fr
Table 1: Advanced Characterization Techniques for Nano-Pigment Red 254
| Technique | Information Provided |
|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution, aggregation state. mdpi.comresearchgate.net |
| Scanning Electron Microscopy (SEM) | High-resolution images of particle size and morphology. mdpi.comnih.gov |
| Transmission Electron Microscopy (TEM) | Internal structure, size, and shape of nanoparticles. mdpi.comnih.gov |
| Atomic Force Microscopy (AFM) | 3D topographical images, surface attributes, mechanical properties. mdpi.comnih.gov |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification (α and β phases), grain size. nih.govrsc.orgsid.ir |
| Fourier Transform Infrared (FTIR) | Identification of surface functional groups. nih.govrsc.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. researchgate.net |
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental analysis of the sample. researchgate.net |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detection and imaging of surface molecules and elements. rsc.org |
Long-Term Environmental and Health Impact Studies
As a high-production-volume chemical, understanding the long-term environmental and health impacts of this compound is crucial. europa.eu Current knowledge suggests that PR 254 is of low concern, but ongoing research aims to provide a more complete picture.
Environmental Fate and Impact: this compound is a stable compound with very low water solubility, generally less than 1 ppm. nih.gov This low solubility limits its mobility and bioavailability in the environment. Studies indicate that it is not expected to be hazardous to the environment. easycomposites.eu However, release to the environment can occur from various industrial and consumer uses, including from long-life materials like coatings, plastics, and textiles. europa.eu It is considered slightly hazardous to water. kremer-pigmente.com Further long-term studies are needed to fully assess its persistence, potential for bioaccumulation, and ecotoxicity.
Health Effects: Short-term inhalation toxicity studies in rats have been conducted on both coarse and fine particles of this compound. nih.gov These studies showed that the pigment was well-tolerated, causing only minimal effects such as pigment deposits and phagocytosis by alveolar macrophages, without significant inflammation. nih.gov The pigment is generally not classified as hazardous, and no specific health hazards are known from acute or chronic exposure. easycomposites.eucncolorchem.com However, as with any fine powder, dust may cause mechanical irritation to the eyes and respiratory tract. cncolorchem.com Some safety data sheets mention that prolonged or repeated contact may cause skin irritation in sensitive individuals and that mutagenicity data has been reported. cncolorchem.com Long-term exposure limit values (DNELs) have been established for workers and consumers for inhalation. kremer-pigmente.com Comprehensive long-term studies are still required to definitively assess potential chronic health effects, including carcinogenicity and reproductive toxicity. cncolorchem.comaksci.com
Q & A
Q. How can researchers reconcile discrepancies between computational logP values (2.4–3) and experimental octanol-water partitioning data for this compound?
- Methodology : Validate computational models (e.g., XlogP) with shake-flask experiments at multiple pH levels. Account for ionization (pKa = 8.46) using Henderson-Hasselbalch adjustments. Compare with HPLC-derived logP via retention time calibration .
Tables
| Key Physical Properties of this compound |
|---|
| Molecular Formula |
| Molar Mass |
| Crystal System |
| Density |
| Hydrogen Bond Donors/Acceptors |
| Thermal Stability |
| Lightfastness (ISO 105-B02) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
